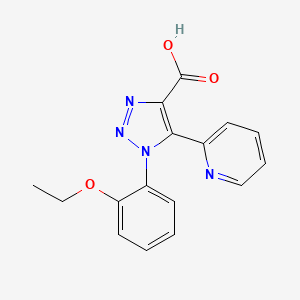

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

This compound (CAS: 1326844-76-1, MW: 310.31) features a 1,2,3-triazole core substituted at position 1 with a 2-ethoxyphenyl group and at position 5 with a pyridin-2-yl moiety, terminating in a carboxylic acid group at position 4 . Its structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-13-9-4-3-8-12(13)20-15(11-7-5-6-10-17-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPPWYNLTQGTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Ethoxyphenyl Azide

Pyridin-2-yl Alkyne or β-Ketoester

- The pyridin-2-yl group can be introduced via an alkyne bearing a pyridin-2-yl substituent or through β-ketoesters in cycloaddition reactions.

- β-Ketoesters are used as versatile substrates in DBU-promoted synthesis of 1,2,3-triazoles, providing the carboxylic acid functionality after hydrolysis.

Cycloaddition Reaction Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The CuAAC reaction is the most common and regioselective method for constructing 1,2,3-triazoles.

- A typical reaction involves stirring the azide and alkyne in a solvent such as DMSO or acetonitrile with a copper(I) catalyst like Cu(OTf)2·C6H5CH3 at reflux or moderate temperatures (~50–60 °C) for several hours (e.g., 8 h).

- This method yields predominantly the 1,4-disubstituted triazole regioisomer, which is the desired substitution pattern for this compound.

Base-Promoted Cycloaddition Using DBU

- DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is used as a base to promote the cycloaddition between β-ketoesters and azides.

- This method allows the formation of 5-substituted 1,2,3-triazoles with carboxylate or ester groups at the 4-position.

- The reaction is typically carried out in MeCN at 50 °C overnight, followed by workup and purification by flash chromatography.

Phase-Transfer Catalysis for Hydroxytriazoles

- Phase-transfer catalysis with tetrabutylammonium bromide and KOH in diethyl ether can be used to synthesize 5-hydroxy-1,2,3-triazoles, which are intermediates for further functionalization.

Post-Cycloaddition Functional Group Transformations

Hydrolysis to Carboxylic Acid

Purification and Characterization

- Products are purified by flash column chromatography using solvent systems like MeOH/DCM/AcOH or EtOAc/petroleum ether gradients.

- Characterization includes melting point determination, 1H and 13C NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Representative Example of Preparation (Adapted from Literature)

| Step | Reagents & Conditions | Outcome | Yield & Notes |

|---|---|---|---|

| 1 | 1-azido-2-ethoxybenzene (1 equiv), β-ketoester with pyridin-2-yl substituent (1.2 equiv), DBU (1.2 equiv), MeCN, 50 °C, overnight | CuAAC reaction forming 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylate ester | Moderate to good yield (50–80%) |

| 2 | Hydrolysis: KOH (10 equiv), water, 0 °C to RT, 2 h; acidification with HCl to pH 1 | Conversion of ester to carboxylic acid | High yield, pure acid precipitated |

| 3 | Purification by flash chromatography | Isolation of pure 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | White solid, mp ~145–175 °C |

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| CuAAC with Cu(I) catalyst | Regioselective, mild conditions, high yield | High regioselectivity, broad substrate scope | Requires copper catalyst, potential metal contamination |

| DBU-Promoted cycloaddition | Base-promoted, good for β-ketoesters | Mild, good yields, easy purification | Longer reaction times, requires strong base |

| Phase-transfer catalysis | Mild, uses PTC for hydroxytriazoles | Good for hydroxy derivatives | Limited to certain substrates |

| Hydrolysis of esters | Converts esters to acids | Straightforward, high yield | Requires careful pH control |

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or pyridinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a significant pharmacophore in medicinal chemistry. Compounds containing triazoles have been investigated for their biological activities, including:

- Antimicrobial Activity : Triazole derivatives have shown promising results against various bacterial and fungal strains. Research indicates that modifications to the triazole moiety can enhance antimicrobial efficacy.

- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways involved in tumor growth. The incorporation of the pyridine moiety may enhance this activity due to its electron-withdrawing properties.

Agrochemicals

Triazole compounds are widely used in agriculture as fungicides and herbicides. The specific structure of 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid may provide:

- Fungicidal Activity : The compound could be effective against various plant pathogens, potentially offering a new avenue for crop protection.

- Growth Regulation : There is interest in exploring how such compounds can regulate plant growth and development through hormonal pathways.

Material Science

The unique properties of triazoles make them suitable for applications in material science:

- Polymer Chemistry : Triazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanotechnology : Research is ongoing into using triazole compounds as building blocks for nanomaterials with specific electronic or optical properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various triazole derivatives, including those similar to 1-(2-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer effects of triazole derivatives on human cancer cell lines. The study found that certain modifications to the triazole structure improved cytotoxicity against breast cancer cells, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. The ethoxyphenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

- CAS : 1326882-78-3, MW : 314.73

- However, the chloro substituent may reduce solubility compared to the ethoxy group in the target compound .

- Biological Relevance : Chlorinated analogs are often associated with increased metabolic stability and target engagement in antitumor agents .

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

- Key Feature : A formyl group at position 5 instead of pyridin-2-yl.

- Tautomerism : Exists in equilibrium between a linear form (carboxylic acid) and a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one), with ~20% cyclic form in solution. This tautomerism may influence reactivity and bioavailability .

Pyridine Isomerism and Heterocyclic Replacements

1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Difference : Pyridin-4-yl substituent vs. pyridin-2-yl in the target compound.

- Pyridin-4-yl may engage in axial interactions, while pyridin-2-yl favors lateral binding .

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

Functional Group Modifications

Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

- Ester vs.

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Pharmacological Potential and Challenges

- Advantages : The ethoxy group balances lipophilicity, while pyridine and carboxylic acid groups enable target-specific interactions.

- Future Directions : Hybridizing the ethoxy group with electron-withdrawing substituents (e.g., 3-chloro-4-ethoxyphenyl) could optimize both solubility and activity.

Biological Activity

1-(2-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a novel compound belonging to the triazole family, which has garnered attention for its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be represented as follows:

This compound features a triazole ring substituted with an ethoxyphenyl and pyridinyl group, which may enhance its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid displays activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety is believed to contribute to its enhanced antimicrobial efficacy.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in cellular models. In a study involving peripheral blood mononuclear cells (PBMCs), it was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases .

3. Anticancer Potential

Triazole derivatives have been studied for their anticancer properties. Preliminary findings indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . Further research is needed to elucidate its specific mechanisms of action in cancer therapy.

Case Studies and Research Findings

The biological activity of 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is likely attributed to its ability to interact with various molecular targets due to the presence of functional groups that facilitate binding. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological macromolecules, enhancing its bioactivity.

Q & A

Q. How is 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-12,3-triazole-4-carboxylic acid synthesized in academic settings?

The compound is typically synthesized via click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method enables regioselective formation of the 1,2,3-triazole core. For example:

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂), pyridyl (δ 8.0–8.8 ppm), and triazole (δ 8.2–8.5 ppm) groups. Use DMSO-d₆ as a solvent for carboxyl proton detection .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and triazole (1550–1600 cm⁻¹ C=N) functionalities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 325.11) .

Q. How can solubility challenges be addressed during purification?

- Use polar aprotic solvents (DMF, DMSO) for initial dissolution.

- Adjust pH to deprotonate the carboxylic acid (e.g., NaHCO₃) for aqueous solubility.

- For crystallization, employ solvent mixtures (ethanol/water) to enhance yield .

Advanced Research Questions

Q. What crystallographic methods resolve the compound’s molecular structure?

- X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement parameters: R₁ < 0.05, wR₂ < 0.10. Analyze hydrogen bonding (e.g., carboxylic acid dimerization) and π-π stacking between pyridyl/aryl groups .

Q. How are structure-activity relationships (SARs) analyzed for bioactivity?

- Synthesize analogs with substituent variations (e.g., halogenated ethoxyphenyl, pyridyl replacements) .

- Test inhibitory activity (e.g., Wnt/β-catenin pathway) via luciferase reporter assays (IC₅₀ determination). Pair with docking studies (AutoDock Vina) to map interactions with β-catenin .

Q. How to resolve contradictions in biological activity data across studies?

- Validate purity via HPLC (>95%) and elemental analysis.

- Standardize assay conditions (e.g., cell line, incubation time).

- Use orthogonal assays (e.g., Western blot for protein expression vs. luciferase activity) to confirm target engagement .

Q. What computational approaches predict physicochemical properties?

- DFT calculations (Gaussian 09) optimize geometry and calculate electrostatic potential surfaces.

- Molecular dynamics simulations (AMBER) assess solvation effects and stability in aqueous environments .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with UV visualization.

- Crystallography Troubleshooting : If twinning occurs, use TWINABS for data scaling .

- Bioactivity Validation : Include positive controls (e.g., ICG-001 for Wnt inhibition) and dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.